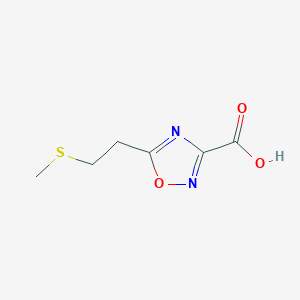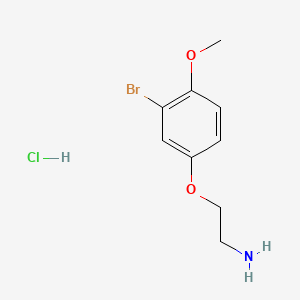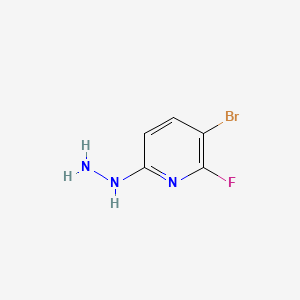
3-Bromo-2-fluoro-6-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-hydrazinylpyridine is a heterocyclic compound with the molecular formula C5H5BrFN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, fluorine, and hydrazine groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-hydrazinylpyridine typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
A common synthetic route involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4NF in DMF at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with hydrazine hydrate to introduce the hydrazine group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-6-hydrazinylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can form biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-6-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-6-hydrazinylpyridine depends on its specific applicationFor example, the hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-fluoro-4-hydrazinylpyridine
- 3-Bromo-6-chloro-2-fluoropyridine
- 2-Bromo-6-hydrazinylpyridine
Uniqueness
3-Bromo-2-fluoro-6-hydrazinylpyridine is unique due to the specific arrangement of bromine, fluorine, and hydrazine groups on the pyridine ring.
Propriétés
Formule moléculaire |
C5H5BrFN3 |
|---|---|
Poids moléculaire |
206.02 g/mol |
Nom IUPAC |
(5-bromo-6-fluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5BrFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
Clé InChI |
GVQFTOZWEGTCQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Br)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


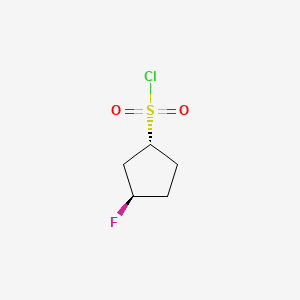

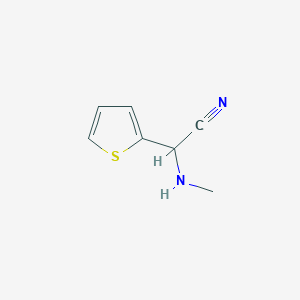
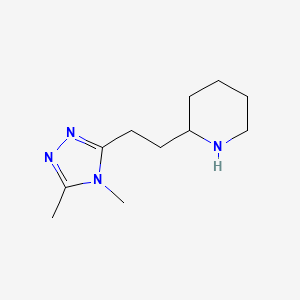
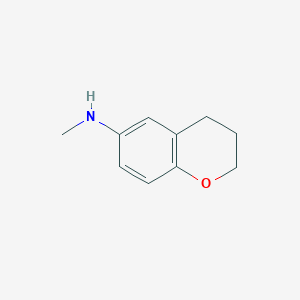
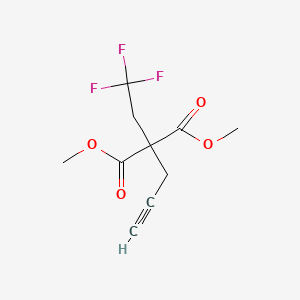
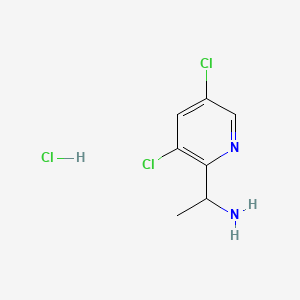
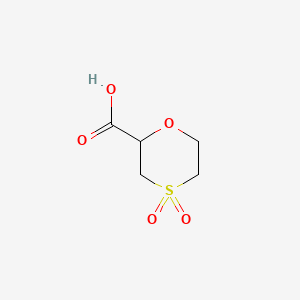
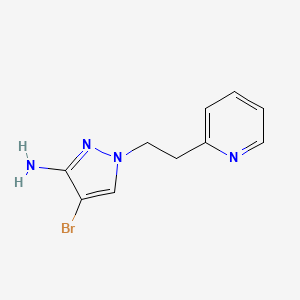
![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)
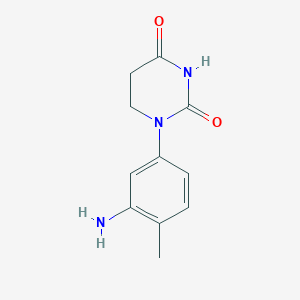
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
